N-(4-ethoxyphenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or alkenes under acidic or basic conditions.
Introduction of the Sulfanyl Groups: The sulfanyl groups are introduced through nucleophilic substitution reactions, where thiol groups react with appropriate electrophiles.
Attachment of the Ethoxyphenyl and Fluorophenyl Groups: These groups are typically introduced through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the ethoxyphenyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the triazole ring could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxyphenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy in these areas.
Medicine
In medicine, the compound is being investigated for its potential as a pharmaceutical agent. Its triazole core is a common motif in many drugs, and its unique substituents may offer enhanced activity or selectivity for certain biological targets.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl and ethoxyphenyl groups may enhance binding affinity or selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- N-(4-ethoxyphenyl)-2-[[5-[(2-bromophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Uniqueness
Compared to similar compounds, N-(4-ethoxyphenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide stands out due to the presence of the fluorophenyl group. Fluorine atoms can significantly alter the biological activity of a compound, often enhancing its metabolic stability and binding affinity. This makes the compound potentially more effective in its applications compared to its analogs.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S2/c1-3-13-28-21(15-31-14-17-7-5-6-8-20(17)24)26-27-23(28)32-16-22(29)25-18-9-11-19(12-10-18)30-4-2/h3,5-12H,1,4,13-16H2,2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBANKAPHDOUODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CSCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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